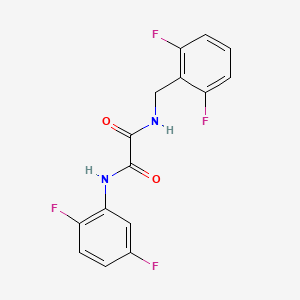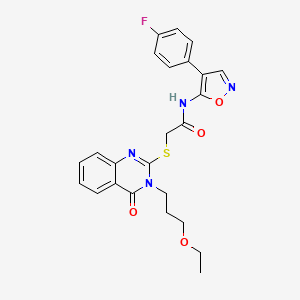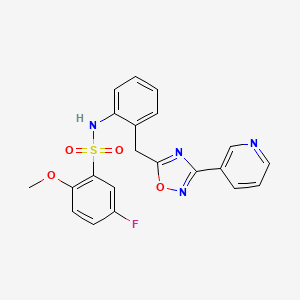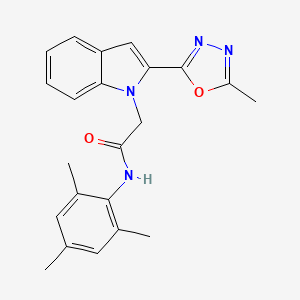![molecular formula C12H16O3 B2941286 3-[4-(Propan-2-yl)phenoxy]propanoic acid CAS No. 926257-24-1](/img/structure/B2941286.png)
3-[4-(Propan-2-yl)phenoxy]propanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“3-[4-(Propan-2-yl)phenoxy]propanoic acid” is a chemical compound with the molecular formula C12H16O3 . It is also known as 3-(2-isopropylphenoxy)propanoic acid .
Molecular Structure Analysis
The molecular structure of “3-[4-(Propan-2-yl)phenoxy]propanoic acid” consists of a propanoic acid group attached to a phenyl group via an ether linkage . The phenyl group is substituted at the 4-position with a propan-2-yl group .Physical And Chemical Properties Analysis
The molecular weight of “3-[4-(Propan-2-yl)phenoxy]propanoic acid” is 208.26 g/mol . It is a powder at room temperature .Aplicaciones Científicas De Investigación
Medicinal Chemistry
3-[4-(Propan-2-yl)phenoxy]propanoic acid and its derivatives have been explored for their potential therapeutic properties. They are studied for their ability to interact with various biological pathways, which is crucial in the design of new pharmaceutical compounds. The compound’s structure allows for the attachment of different functional groups, making it a versatile candidate for drug synthesis .
Agriculture
In agriculture, this compound could be used in the synthesis of herbicides or plant growth regulators. Its phenoxy group is structurally similar to many plant hormones, and modifying the propanoic acid side chain can lead to the development of new agrochemicals .
Industrial Applications
The compound’s derivatives are used in the production of polymers, plastics, and resins due to their stability and resistance to degradation. They can act as intermediates in the synthesis of more complex materials that require specific thermal and mechanical properties .
Environmental Impact Studies
Studies involving 3-[4-(Propan-2-yl)phenoxy]propanoic acid also include assessing its environmental impact. This involves understanding its biodegradability, toxicity, and long-term effects on ecosystems. Such studies are crucial for the safe application of this compound in various industries .
Material Science
In material science, the compound finds applications in the development of new materials with unique properties, such as enhanced durability or specific optical characteristics. It can be used to modify surface properties or as a building block for complex molecular structures .
Biochemistry Research
This compound is significant in biochemistry research where it can be used to study enzyme-catalyzed reactions, receptor-ligand interactions, and other biochemical pathways. Its ability to be modified makes it a useful tool for probing biological systems .
Pharmacology
In pharmacology, 3-[4-(Propan-2-yl)phenoxy]propanoic acid is of interest for its potential use in drug design and discovery. It could serve as a lead compound for the development of new medications with improved efficacy and reduced side effects .
Analytical Chemistry
Analytical chemists may utilize this compound as a standard or reagent in chromatography, spectrometry, and other analytical techniques. It can help in the quantification and qualification of complex mixtures and in the development of new analytical methods .
Mecanismo De Acción
Target of Action
It is known that this compound belongs to the class of organic compounds known as phenylpropanoic acids . These compounds typically interact with various receptors and enzymes in the body, influencing a range of biological processes.
Mode of Action
The specific mode of action of 3-[4-(Propan-2-yl)phenoxy]propanoic acid is not well-documented. As a phenylpropanoic acid derivative, it may interact with its targets through non-covalent interactions such as hydrogen bonding, hydrophobic interactions, and van der Waals forces. The presence of the propanoic acid moiety could allow for interactions with targets that have a binding site or active site compatible with carboxylic acid groups .
Biochemical Pathways
Phenylpropanoic acids and their derivatives are known to be involved in a variety of biochemical pathways, depending on their specific structural features and the biological context .
Pharmacokinetics
The compound’s molecular weight (20825 g/mol) and its polar nature due to the presence of a carboxylic acid group suggest that it may have reasonable bioavailability .
Result of Action
Given its structural similarity to other phenylpropanoic acids, it may exert a variety of biological effects depending on its specific targets and the context of its action .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of 3-[4-(Propan-2-yl)phenoxy]propanoic acid. For instance, the ionization state of the carboxylic acid group can change with pH, potentially affecting the compound’s interaction with its targets .
Propiedades
IUPAC Name |
3-(4-propan-2-ylphenoxy)propanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O3/c1-9(2)10-3-5-11(6-4-10)15-8-7-12(13)14/h3-6,9H,7-8H2,1-2H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGUAUHTVKKNVOM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)OCCC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[4-(Propan-2-yl)phenoxy]propanoic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![(E)-5-methyl-N-(3-methyl-6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-2(3H)-ylidene)isoxazole-3-carboxamide](/img/structure/B2941210.png)
![N-(4-{[2-methyl-7-(trifluoromethyl)quinolin-4-yl]amino}phenyl)acetamide](/img/structure/B2941211.png)
![2-(allylthio)-5-(5-methylfuran-2-yl)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione](/img/structure/B2941212.png)
![N-(5-fluoro-2-methylphenyl)-2-[(2-piperidin-1-ylquinazolin-4-yl)thio]acetamide](/img/structure/B2941213.png)



![N-(3-(benzo[d]thiazol-2-yl)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-2-(1,3-dioxoisoindolin-2-yl)acetamide hydrochloride](/img/structure/B2941222.png)
![N-cyclohexyl-3-[1-{[2-(isopropylamino)-2-oxoethyl]thio}-5-oxo[1,2,4]triazolo[4,3-a]quinazolin-4(5H)-yl]propanamide](/img/structure/B2941223.png)
